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Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling theranostic target in oncology
due to its high expression on cancer-associated fibroblasts (CAFs) across a wide array of solid
tumors and limited presence in healthy adult tissues.[1][2][3] FXX489 is a novel peptide-based
ligand targeting FAP, developed through a collaboration between Novartis and PeptiDream.[1]
This peptide forms the core of a promising radioligand therapy, where it is coupled with a
therapeutic radionuclide such as Lutetium-177 ([177Lu]Lu-NNS309) to selectively deliver
radiation to the tumor microenvironment.[2] Preclinical data highlights FXX489's potential for
best-in-class performance, noting its improved tumor retention compared to earlier FAP-
targeting agents, a critical factor for therapeutic efficacy.[3][4] The mechanism of action relies
on the "crossfire effect,” where [-radiation emitted from FAP-expressing CAFs damages
adjacent tumor cells, overcoming tumor heterogeneity.[3] FXX489 is currently under clinical
evaluation in a Phase 1 trial (NCT06562192) for various solid tumors, including pancreatic,
lung, breast, and colorectal cancers.[1][4]

This technical guide provides a comprehensive overview of the in vivo characterization of
FXX489, presenting its known properties, detailed experimental protocols for its evaluation,
and the signaling context of its target, FAP.

Physicochemical and Binding Properties of FXX489
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FXX489 was developed through mRNA display technology and subsequent structure-based
drug design to optimize its affinity and stability.[3] Its key characteristics, as reported in
preliminary releases, are summarized below.

Reported
Property L. Source
Value/Characteristic

Fibroblast Activation Protein
Target [11[3]
(FAP)

L . <10 pM (for both human and
Binding Affinity (Kd) [31[4]
mouse FAP)

Exquisite selectivity over other
Selectivity proteases, including Dipeptidyl  [3][4]
Peptidase-4 (DPP4)

Stability Stable in blood and plasma [3114]

Improved tumor retention
Key Feature compared to previous FAP [3114]

ligands

In Vivo Preclinical Characterization

The preclinical development of a radiolabeled peptide like FXX489 involves a rigorous
assessment of its biodistribution, tumor-targeting capabilities, and therapeutic efficacy in
relevant animal models. While specific quantitative data for FXX489 have not been fully
published, this section outlines the key experiments and presents illustrative data based on
typical findings for FAP-targeting radiopharmaceuticals.

lllustrative Biodistribution Data

The following table represents typical biodistribution data for a 177Lu-labeled FAP-targeting
peptide in tumor-xenografted mice, presented as the percentage of injected dose per gram of
tissue (%ID/g). This data is crucial for assessing tumor uptake and off-target accumulation.

Note: The following data is illustrative and intended to represent typical results for a FAP-
targeting peptide. It is not the specific reported data for FXX489.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.clinicaltrials.gov/study/NCT06562192
https://aacrjournals.org/cancerres/article/76/14/4124/608324/FAP-Promotes-Immunosuppression-by-Cancer
https://www.clinicaltrials.gov/study/NCT06562192
https://www.clinicaltrials.gov/study/NCT06562192
https://pmc.ncbi.nlm.nih.gov/articles/PMC7487063/
https://www.clinicaltrials.gov/study/NCT06562192
https://pmc.ncbi.nlm.nih.gov/articles/PMC7487063/
https://www.clinicaltrials.gov/study/NCT06562192
https://pmc.ncbi.nlm.nih.gov/articles/PMC7487063/
https://www.clinicaltrials.gov/study/NCT06562192
https://pmc.ncbi.nlm.nih.gov/articles/PMC7487063/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Organ 2h post-injection 24h post-injection 72h post-injection
(%IDIg) (%IDIg) (%IDIg)
Blood 2506 05x0.1 0.1+0.0
Tumor 121 +£25 105+2.1 82+17
Kidneys 6.5+1.3 21+04 0.8+0.2
Liver 18+04 0.9+0.2 05x0.1
Spleen 0.9+0.2 0.7+£0.1 05+£0.1
Lungs 15+£0.3 04z+0.1 0.2+0.0
Muscle 0.8+0.2 04+0.1 0.2+0.0
Bone 1.1+0.3 0.9+0.2 0.7+x0.1
Tumor/Blood Ratio 4.8 21.0 82.0
Tumor/Kidney Ratio 19 5.0 10.3

lllustrative Preclinical Therapeutic Efficacy

A therapy study in a relevant cancer model (e.g., pancreatic ductal adenocarcinoma xenograft)
would assess the anti-tumor efficacy of [177Lu]Lu-FXX489. The table below illustrates potential
outcomes.

Note: The following data is illustrative and intended to represent typical results for a FAP-
targeting radioligand therapy. It is not the specific reported data for FXX489.
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Treatment Group

Mean Tumor
Volume at Day 21

Tumor Growth

Median Survival

Inhibition (%) (Days)

(mm?d)
Vehicle Control 1500 + 250 0% 25
Unlabeled FXX489 1450 + 230 3.3% 26
[177Lu]Lu-FXX489

650 + 150 56.7% 45
(10 MBq)
[177Lu]Lu-FXX489

250 £ 90 83.3% 60+

(20 MBq)

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the in vivo

characterization of a FAP-targeting peptide like FXX489.

Protocol 1: Radiolabeling of FXX489 with Lutetium-177

Objective: To stably conjugate the therapeutic radionuclide 177Lu to the DOTA-chelated

FXX489 peptide.

Materials:

DOTA-conjugated FXX489 peptide

e [177Lu]LuCI3 in 0.05 M HCI

e Sodium acetate buffer (0.5 M, pH 5.0)

o Sterile, metal-free reaction vials

e Heating block or water bath

e Sep-Pak C18 light cartridge

o Ethanol, HPLC-grade
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Sterile water for injection

Radio-TLC or Radio-HPLC system for quality control

Procedure:

In a sterile reaction vial, add 10-20 pug of DOTA-FXX489 dissolved in sterile water.

Add 200 pL of sodium acetate buffer to the vial.

Carefully add 370-740 MBq of [177Lu]LuCI3 solution to the peptide mixture.

Gently vortex the reaction mixture and incubate at 95°C for 20 minutes.

Allow the vial to cool to room temperature.

Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity.
A purity of >95% is typically required.

For purification, pre-condition a Sep-Pak C18 cartridge with 5 mL of ethanol followed by 10
mL of sterile water.

Load the reaction mixture onto the cartridge.

Wash the cartridge with 10 mL of sterile water to remove unchelated 177Lu.

Elute the final product, [177Lu]Lu-FXX489, with 0.5 mL of a 50:50 (v/v) ethanol/water
mixture.

The final product should be passed through a 0.22 um sterile filter into a sterile vial for in vivo
use.

Protocol 2: In Vivo Biodistribution Study

Objective: To quantify the uptake and clearance of [177Lu]Lu-FXX489 in various organs and

the tumor.

Materials:
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[177Lu]Lu-FXX489, prepared as in Protocol 1

Tumor-bearing mice (e.g., female athymic nude mice with subcutaneous FAP-positive tumor
xenografts)

Saline for injection
Anesthesia (e.qg., isoflurane)
Gamma counter

Calibrated syringes

Dissection tools

Procedure:

Prepare a solution of [177Lu]Lu-FXX489 in sterile saline at a concentration suitable for
injecting approximately 1-2 MBq (in 100 pL) per mouse.

Anesthetize the mice and inject the radiotracer via the lateral tail vein. Record the precise
injected dose for each mouse by measuring the syringe before and after injection in a dose
calibrator.

House the animals and allow the radiotracer to distribute for predetermined time points (e.g.,
2h, 24h, 72h, 168h). Use n=4-5 mice per time point.

At each time point, euthanize the cohort of mice by a humane method (e.g., CO2
asphyxiation followed by cervical dislocation).

Dissect major organs and tissues of interest (blood, tumor, heart, lungs, liver, spleen,
kidneys, stomach, intestines, muscle, bone, etc.).

Wash tissues to remove excess blood, blot dry, and place in tared tubes.

Weigh each tissue sample.
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o Measure the radioactivity in each sample and in standards of the injected dose using a
calibrated gamma counter.

» Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 3: SPECTI/CT Imaging

Objective: To visualize the localization of [177Lu]Lu-FXX489 in vivo.

Materials:

[177Lu]Lu-FXX489

Tumor-bearing mice

Anesthesia (isoflurane)

Small animal SPECT/CT scanner

Heating pad to maintain body temperature

Procedure:

Inject a higher activity of [177Lu]Lu-FXX489 (e.g., 15-20 MBq in 100 pL) into each mouse via
the tail vein.

o At the desired time points (e.g., 24h and 72h post-injection), anesthetize the mouse using
isoflurane (2% for induction, 1.5% for maintenance).

» Position the mouse on the scanner bed. Maintain body temperature with a heating pad.

e Acquire a whole-body CT scan for anatomical reference (e.g., 80 kVp, 500 pA, 220
projections).

e Immediately following the CT, acquire a SPECT scan over the same area. Use a medium-
energy collimator and set an energy window of 20% centered at 208 keV for 177Lu. Acquire
data for 20-30 minutes.

e Reconstruct the SPECT and CT images using the manufacturer's software.
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e Fuse the SPECT and CT images to co-localize radioactivity with anatomical structures.
Analyze the images to assess tumor targeting and clearance from non-target organs.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental processes is crucial for understanding the
application of FXX489.

FAP Signaling in Cancer-Associated Fibroblasts

FAP is not merely a structural protein but an active participant in tumorigenesis. Its enzymatic
activity and protein-protein interactions can initiate intracellular signaling cascades within CAFs,
leading to a pro-tumorigenic and immunosuppressive microenvironment. One key pathway
involves the activation of STAT3, leading to the production of CCL2, which recruits myeloid-
derived suppressor cells (MDSCs).

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

interacts with

CAF Intracellular Signaling

uPAR

activates

\4

FAK

activates
Y

Src

activates
Y

JAK2

activates

\4

STAT3

lphosphorylation

p-STAT3
(active)

upregulates

CCL2 Secretion

MDSC Recruitment

Immunosuppressive
Tumor Microenvironment

Click to download full resolution via product page

Caption: FAP-activated STAT3-CCL2 signaling pathway in CAFs.
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Preclinical In Vivo Characterization Workflow

The process of evaluating FXX489 in preclinical models follows a structured workflow from

initial preparation to final data analysis.
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Caption: Workflow for preclinical in vivo characterization of FXX489.

Clinical Theranostic Workflow for FAP-Targeted Therapy

The clinical trial for FXX489 (as [177Lu]Lu-NNS309) employs a theranostic approach, using an
imaging version to select patients before administering therapy.[2]

Patient with Advanced
Solid Tumor

Step 1: Diagnostic PET/CT
with [68Ga]Ga-FXX489

FAP-Positive Lesions
Confirmed?

Step 2: Radioligand Therapy

with [177Lu]Lu-FXX489 Not Eligible for Therapy

Follow-up: Safety,
Dosimetry & Efficacy

End of Treatment Cycle
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Caption: Theranostic workflow for patients in the FXX489 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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